molecular formula C13H11ClN2O3 B2906609 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 928708-24-1

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2906609
CAS No.: 928708-24-1
M. Wt: 278.69
InChI Key: UMPRRXUPWWEKKQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-Nitrophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde is a substituted pyrrole derivative characterized by a 4-chloro-3-nitrophenyl group at the 1-position and a formyl (-CHO) functional group at the 3-position of the pyrrole ring.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)11-3-4-12(14)13(6-11)16(18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRRXUPWWEKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenyl compounds to introduce the nitro group. This is followed by the formation of the pyrrole ring through cyclization reactions involving appropriate precursors like diketones or ketoesters.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(4-Chloro-3-Nitrophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde (Target) C₁₃H₁₀ClN₂O₃ 277.68 4-Cl, 3-NO₂ Strong electron-withdrawing groups; potential reactivity in nucleophilic substitutions .
1-(4-Bromo-3-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde C₁₃H₁₁BrClNO 312.59 4-Br, 3-Cl Higher molecular weight due to bromine; halogenated substituents enhance lipophilicity.
1-[2,6-Dichloro-4-(Trifluoromethyl)Phenyl]-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde C₁₄H₁₀Cl₂F₃NO 348.13 2,6-Cl, 4-CF₃ Trifluoromethyl group increases metabolic stability; dichloro substitution enhances steric bulk.
1-(4-Methoxyphenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde C₁₄H₁₅NO₂ 241.28 4-OCH₃ Methoxy group is electron-donating, altering electronic properties and solubility.
1-(2,4-Difluorophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde C₁₃H₁₁F₂NO 235.23 2,4-F Fluorine substituents increase polarity and bioavailability.

Electronic and Reactivity Differences

  • Nitro vs. Halogen Substituents: The target compound’s nitro group (-NO₂) is a stronger electron-withdrawing group compared to halogens (-Cl, -Br) in analogs . This enhances electrophilicity at the pyrrole’s carbaldehyde group, making it more reactive in condensation reactions (e.g., Schiff base formation) .
  • Trifluoromethyl vs. Nitro : The CF₃ group in provides both electron-withdrawing and hydrophobic effects, whereas the nitro group may participate in resonance interactions, affecting charge distribution.
  • Methoxy vs. Nitro : The methoxy group (-OCH₃) in is electron-donating, which could reduce reactivity in electrophilic substitutions compared to the nitro-substituted target compound.

Biological Activity

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11ClN2O2
  • Molar Mass : 250.68 g/mol
  • CAS Number : 104086-50-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The process often includes the introduction of the nitrophenyl group and subsequent formylation to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and interactions with key cellular targets.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT116 (colon cancer), SW620 (colon cancer), and Colo205 (colon cancer).
  • Inhibition Concentration (GI50) : Approximately 1.01.6×108M1.0-1.6\times 10^{-8}M was observed for certain derivatives in inhibiting cell growth .

The compound's mechanism appears to involve interaction with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor). Molecular docking studies suggest that the compound can form stable complexes with these receptors, potentially disrupting their signaling pathways and leading to reduced tumor growth .

Case Studies

Several studies have documented the biological effects of pyrrole derivatives:

  • Study on Antitumor Activity :
    • Objective : Evaluate the antiproliferative effects on colon cancer cell lines.
    • Findings : The compound demonstrated significant growth inhibition in vitro, suggesting its potential as a therapeutic agent for colorectal cancers .
  • Mechanistic Insights :
    • Methods Used : Molecular docking and in vitro assays were employed to analyze interactions with lipid bilayers and receptor binding.
    • Results : The compounds exhibited increased conductance in lipid membranes, indicating potential membrane intercalation and receptor targeting capabilities .

Comparative Analysis Table

CompoundTargetActivityGI50 Concentration
This compoundEGFR/VEGFR2Antiproliferative1.01.6×108M1.0-1.6\times 10^{-8}M
4-Amino-3-chloro-1H-pyrrole-2,5-dioneColon Cancer Cell LinesInhibitory<107M<10^{-7}M

Q & A

Q. Basic

  • NMR : ¹H NMR distinguishes substituent positions:
    • Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.
    • Aromatic protons from the 4-chloro-3-nitrophenyl group show splitting patterns consistent with para-chloro and meta-nitro substitution .
  • IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., nitro group orientation) .

How does the nitro group at the 3-position influence the compound’s electronic properties?

Advanced
The nitro group is a strong electron-withdrawing substituent:

  • Hammett Analysis : σₚ value (~1.27) indicates significant electron withdrawal, polarizing the pyrrole ring and increasing electrophilicity at the aldehyde group .
  • DFT Calculations : Predict reduced electron density at the pyrrole nitrogen, affecting reactivity in cross-coupling reactions .
    Experimental Validation : Cyclic voltammetry shows a shifted oxidation potential (~+1.2 V vs. SCE) compared to non-nitrated analogs .

What strategies optimize the compound’s solubility for biological assays?

Q. Advanced

  • Co-solvent Systems : Use DMSO (10–20% v/v) in aqueous buffers, as the compound shows limited solubility in polar solvents (e.g., <1 mg/mL in water) .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility by 3–5× via hydrophobic interactions with the aryl and methyl groups .
  • Derivatization : Convert the aldehyde to a hydrazone or oxime for improved aqueous compatibility .

How can computational modeling predict the compound’s reactivity in nucleophilic additions?

Q. Advanced

  • DFT/Molecular Orbital Analysis :
    • LUMO localization at the aldehyde group confirms susceptibility to nucleophilic attack (e.g., by amines or hydrazines) .
    • Fukui indices (ƒ⁻) identify the aldehyde carbon as the most electrophilic site (ƒ⁻ > 0.25) .
  • MD Simulations : Predict solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics .

How should researchers address contradictory spectral data for this compound?

Q. Advanced

  • 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., overlapping pyrrole protons) via heteronuclear correlations .
  • Isotopic Labeling : Use ¹³C-labeled analogs to trace carbon connectivity in complex spectra .
  • Crystallographic Validation : Resolve tautomeric or conformational ambiguities via single-crystal X-ray analysis .

What are the implications of the chloro and nitro substituents on biological activity?

Q. Advanced

  • Nitro Group : Enhances antimicrobial activity (e.g., MIC ~25 µg/mL against S. aureus) by increasing membrane permeability .
  • Chloro Substituent : Improves metabolic stability (t₁/₂ > 6 h in liver microsomes) by reducing oxidative dealkylation .
    Testing Methodology :
    • In Vitro Assays : Use broth microdilution (CLSI guidelines) for antimicrobial screening .
    • ADME Profiling : Employ LC-MS/MS to quantify metabolic degradation products .

How can reaction mechanisms for aldehyde functionalization be validated?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., C=O polarization in nucleophilic additions) .
  • In Situ IR : Monitor aldehyde conversion to intermediates (e.g., imines) in real time .
  • Trapping Experiments : Isolate intermediates (e.g., hemiaminals) using low-temperature conditions .

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